molecular formula C12H12O6 B147572 Trimethyl benzene-1,3,5-tricarboxylate CAS No. 2672-58-4

Trimethyl benzene-1,3,5-tricarboxylate

Cat. No.: B147572
CAS No.: 2672-58-4
M. Wt: 252.22 g/mol
InChI Key: RGCHNYAILFZUPL-UHFFFAOYSA-N
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Description

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is an organic compound with the molecular formula C12H12O6. It is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methanol. This compound is a white crystalline powder with a melting point of 145-147°C . It is used in various chemical syntheses and has applications in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl benzene-1,3,5-tricarboxylate can be synthesized through the esterification of benzene-1,3,5-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures to achieve complete esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The process involves the continuous addition of methanol and sulfuric acid to a reactor containing benzene-1,3,5-tricarboxylic acid, followed by distillation to remove excess methanol and purification of the product through crystallization .

Chemical Reactions Analysis

Types of Reactions: Trimethyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form using aqueous acids or bases.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

    Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.

    Oxidation: May involve reagents like potassium permanganate or chromium trioxide under controlled conditions.

Major Products Formed:

Scientific Research Applications

Trimethyl benzene-1,3,5-tricarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

trimethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCHNYAILFZUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181229
Record name Trimethyl benzene-1,3,5-tricarboxylate
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2672-58-4
Record name Trimethyl 1,3,5-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2672-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name Trimethyl trimesate
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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